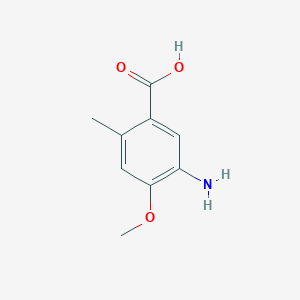
zinc;1,4-dichlorobenzene-6-ide;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;1,4-dichlorobenzene-6-ide;iodide is a chemical compound with the molecular formula
C6H3Cl2IZn
. This compound is a zinc-organic complex where zinc is coordinated with 1,4-dichlorobenzene-6-ide and iodide ions. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,4-dichlorobenzene-6-ide;iodide typically involves the reaction of 1,4-dichlorobenzene with zinc and iodine. One common method is to dissolve 1,4-dichlorobenzene in an organic solvent such as tetrahydrofuran (THF) and then add zinc dust and iodine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing and temperature control systems. The process involves similar steps as the laboratory synthesis but with enhanced safety and efficiency measures to handle larger quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;1,4-dichlorobenzene-6-ide;iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The zinc center can undergo oxidation or reduction, altering the oxidation state of zinc and affecting the reactivity of the compound.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the zinc center.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkoxide, the product would be a 1,4-dichlorobenzene derivative with an alkoxy group replacing the iodide.
Applications De Recherche Scientifique
Chemistry
In chemistry, zinc;1,4-dichlorobenzene-6-ide;iodide is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions to form complex organic molecules. Its ability to participate in various substitution and coupling reactions makes it a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of 1,4-dichlorobenzene have been studied for their potential biological activities. The zinc complex can serve as a precursor for synthesizing biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in facilitating complex organic transformations makes it valuable for manufacturing pharmaceuticals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism by which zinc;1,4-dichlorobenzene-6-ide;iodide exerts its effects in chemical reactions involves the coordination of zinc with the 1,4-dichlorobenzene-6-ide ligand and iodide ion. This coordination enhances the nucleophilicity of the 1,4-dichlorobenzene-6-ide ligand, making it more reactive in substitution and coupling reactions. The zinc center can also stabilize reaction intermediates, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc;1,4-dichlorobenzene-6-ide;bromide: Similar to the iodide complex but with bromide as the halide ion.
Zinc;1,4-dichlorobenzene-6-ide;chloride: Another similar compound where chloride replaces iodide.
Zinc;1,4-dichlorobenzene-6-ide;fluoride: A fluoride analog with different reactivity due to the smaller size and higher electronegativity of fluoride.
Uniqueness
Zinc;1,4-dichlorobenzene-6-ide;iodide is unique due to the presence of iodide, which can influence the reactivity and selectivity of the compound in chemical reactions. The larger size and lower electronegativity of iodide compared to other halides can lead to different reaction pathways and products.
Propriétés
Formule moléculaire |
C6H3Cl2IZn |
|---|---|
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
zinc;1,4-dichlorobenzene-6-ide;iodide |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Clé InChI |
ZNRGDLRHRVNWNM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=[C-]C=C1Cl)Cl.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)


![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)


![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)




![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)
